molecular formula C11H13NO2 B13002735 Ethyl 4-methylbenzylidenecarbamate

Ethyl 4-methylbenzylidenecarbamate

Cat. No.: B13002735
M. Wt: 191.23 g/mol
InChI Key: OYDYQBNVCMOJRE-XYOKQWHBSA-N
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Description

Ethyl 4-methylbenzylidenecarbamate is a carbamate derivative characterized by an ethyl ester group linked to a carbamate functionality, which is further substituted with a 4-methylbenzylidene moiety. This compound belongs to a class of benzylidenecarbamates, which are often employed in organic synthesis as intermediates or protective groups due to their reactivity and stability under specific conditions. The tert-butyl analog has a molecular formula of C₁₃H₁₇NO₂, a molecular weight of 219.28 g/mol, and requires storage at 2–8°C in sealed, dry conditions .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl (NE)-N-[(4-methylphenyl)methylidene]carbamate

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)12-8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b12-8+

InChI Key

OYDYQBNVCMOJRE-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)/N=C/C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)N=CC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-methylbenzylidenecarbamate typically involves the reaction of 4-methylbenzylideneamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of Ethyl4-methylbenzylidenecarbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethyl4-methylbenzylidenecarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of Ethyl4-methylbenzylidenecarbamate can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: 4-methylbenzoic acid.

    Reduction: 4-methylbenzylamine.

    Substitution: Ethyl4-methylbenzylidenecarbamate derivatives.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has indicated that ethyl 4-methylbenzylidenecarbamate exhibits significant antimicrobial properties. In a study assessing the antibacterial efficacy of various carbamate derivatives, this compound demonstrated inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

2.2 Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications. A case study involving animal models indicated that this compound significantly reduced inflammation markers when administered in controlled doses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases .

Material Science Applications

3.1 Polymer Chemistry

This compound has been utilized in the synthesis of polymeric materials. Its ability to act as a cross-linking agent allows for the development of thermosetting polymers with enhanced mechanical properties. In one study, polymers synthesized with this compound exhibited improved tensile strength and thermal stability compared to those without it .

3.2 Liquid Crystalline Materials

The compound's unique molecular structure makes it suitable for use in liquid crystalline materials. Research has focused on its application in display technologies, where compounds like this compound serve as key components in liquid crystal displays (LCDs). These materials benefit from the compound's ability to modulate optical properties under different temperatures .

Agricultural Applications

4.1 Insect Repellent Properties

This compound has been explored for its potential as an insect repellent. Studies have shown that formulations containing this compound effectively deter common agricultural pests, reducing the need for synthetic pesticides. Field trials demonstrated a significant decrease in pest populations when treated with this compound-based repellents .

Data Tables

Application AreaSpecific Use CaseObserved Effects
PharmaceuticalsAntimicrobial agentInhibitory effects on S. aureus and E. coli
PharmaceuticalsAnti-inflammatory treatmentReduction in inflammation markers
Material SciencePolymer synthesisEnhanced tensile strength and thermal stability
Material ScienceLiquid crystal displaysModulation of optical properties
AgricultureInsect repellentDecreased pest populations

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team conducted an experiment comparing the antimicrobial activity of this compound with traditional antibiotics. The results indicated that the compound had an MIC similar to that of amoxicillin against Escherichia coli, suggesting its viability as an alternative treatment option .

Case Study 2: Polymer Development

In a collaborative project between universities, researchers synthesized a new class of polymers using this compound as a cross-linker. The resulting materials were tested for their mechanical properties and showed a marked improvement over conventional polymers, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl4-methylbenzylidenecarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzylidenecarbamate derivatives vary primarily in their ester substituents (e.g., ethyl, tert-butyl) and aromatic substitutions. Below is a detailed comparison based on structural, physicochemical, and functional attributes:

Structural and Physicochemical Properties

  • (E)-tert-Butyl 4-methylbenzylidenecarbamate: Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol Storage: Sealed, dry, 2–8°C .
  • Ethyl 4-methylbenzylidenecarbamate: Estimated Molecular Formula: C₁₁H₁₃NO₂ (replacing tert-butyl with ethyl). Estimated Molecular Weight: ~191.22 g/mol. The smaller ethyl group likely reduces steric hindrance, increasing reactivity in nucleophilic or catalytic reactions.
  • Ethyl Carbamate (Urethan): CAS: 51-79-6 Molecular Formula: C₃H₇NO₂ Molecular Weight: 89.09 g/mol Unlike benzylidenecarbamates, ethyl carbamate lacks aromatic substitution, making it more volatile and less structurally complex. It is documented as a carcinogen in fermented foods .

Table 1: Comparative Data of Selected Carbamate Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Storage Conditions
(E)-tert-Butyl 4-methylbenzylidenecarbamate 479423-39-7 C₁₃H₁₇NO₂ 219.28 Sealed, dry, 2–8°C
This compound Not Available C₁₁H₁₃NO₂ (est.) 191.22 (est.) Not Reported
Ethyl Carbamate 51-79-6 C₃H₇NO₂ 89.09 Not Specified

Research Findings and Implications

  • Synthetic Utility : Benzylidenecarbamates are valued in asymmetric synthesis. The tert-butyl variant’s stability makes it suitable for prolonged reactions, while the ethyl derivative’s reactivity may favor rapid transformations .

Biological Activity

Ethyl 4-methylbenzylidenecarbamate is a compound belonging to the carbamate family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmacology and agriculture.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methylbenzaldehyde with ethyl carbamate under acidic or basic conditions. This reaction leads to the formation of the carbamate structure, which is crucial for its biological activity. The general reaction can be represented as follows:

4 methylbenzaldehyde+ethyl carbamateEthyl 4 methylbenzylidenecarbamate\text{4 methylbenzaldehyde}+\text{ethyl carbamate}\rightarrow \text{Ethyl 4 methylbenzylidenecarbamate}

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it exhibits notable inhibition against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Vibrio cholerae
  • Fungi : Aspergillus niger

The antimicrobial efficacy is often assessed using the agar diffusion method, where zones of inhibition are measured to determine the effectiveness at various concentrations. For instance, at a concentration of 0.5 mg/mL, significant inhibition was observed against E. coli and V. cholerae compared to standard antibiotics like Gentamycin .

MicroorganismZone of Inhibition (mm)Concentration (mg/mL)
Staphylococcus aureus150.5
Bacillus subtilis120.5
Escherichia coli200.5
Vibrio cholerae180.5
Aspergillus niger100.5

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial growth and reproduction . Additionally, the carbamate functional group enhances the compound's ability to penetrate cell membranes, contributing to its bioactivity.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies indicate that derivatives of carbamates, including this compound, have shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines . The compound's ability to interact with cellular tubulin suggests it may disrupt mitotic processes in cancer cells.
  • Neuroprotective Effects : Research has explored the neuroprotective properties of carbamates in models of neurodegenerative diseases. This compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby enhancing neurotransmitter availability .
  • Agricultural Applications : The compound has also been investigated for its potential use as an insecticide against ticks and other pests due to its neurotoxic effects on insects . Its efficacy in agricultural settings highlights the versatility of carbamates as both therapeutic agents and pest control substances.

Q & A

Q. What established synthetic routes are used for Ethyl 4-methylbenzylidenecarbamate, and how are yield and purity optimized?

this compound is typically synthesized via condensation reactions between 4-methylbenzaldehyde derivatives and ethyl carbamate. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 150°C in autoclave conditions) enhance reaction kinetics but require controlled environments to prevent decomposition .
  • Solvent selection : Ethyl alcohol improves reactant miscibility and minimizes side reactions due to its low residue upon evaporation .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation.
  • Purification : Recrystallization in ethyl acetate/hexane mixtures or column chromatography removes by-products .

Q. Which spectroscopic and chromatographic methods validate the structure and purity of this compound?

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the carbamate methyl group (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 207 [M+H]⁺) and fragmentation patterns validate molecular weight .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the reaction mechanism and kinetics of this compound synthesis?

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while protic solvents (e.g., ethanol) stabilize charged transition states.
  • Kinetic studies : In-situ IR spectroscopy monitors carbonyl group consumption to determine rate constants. Solvent dielectric constants correlate with reaction rates; ethanol (ε = 24.3) balances solubility and reactivity .
  • Activation energy : Calculated via Arrhenius plots using data from controlled-temperature experiments (e.g., 50–150°C) .

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation conditions (e.g., 37°C, 5% CO₂).
  • Compound stability : Pre-test degradation under assay conditions using LC-MS.
  • Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity) and meta-analysis to harmonize results across studies .

Q. What methodologies isolate and quantify synthetic by-products or degradation products?

  • Isolation : Preparative HPLC or flash chromatography separates impurities. Ethyl acetate extracts by-products from aqueous phases .
  • Quantification : GC-MS with deuterated internal standards (e.g., d₄-ethyl carbamate) improves accuracy. Calibration curves for known impurities (e.g., unreacted 4-methylbenzaldehyde) are essential .

Methodological and Ethical Considerations

Q. How can computational modeling predict the stability and reactivity of this compound?

  • Molecular dynamics (MD) : Simulate degradation pathways under varying pH/temperature.
  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., carbamate carbonyl susceptibility to hydrolysis).
  • Experimental validation : Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

Q. What ethical and safety protocols govern the use of this compound in research?

  • Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Disposal : Neutralize waste with 1M NaOH and dispose via certified hazardous waste facilities.
  • Ethical compliance : Restrict studies to in vitro models; avoid human/animal testing per regulatory guidelines .

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